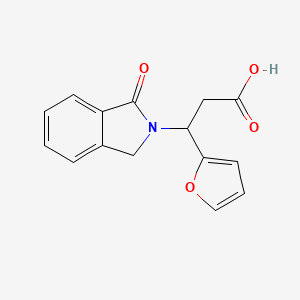

3-(2-furyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Description

3-(2-Furyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a propanoic acid derivative featuring two distinct aromatic substituents: a 2-furyl group (a five-membered oxygen-containing heterocycle) and a 1-oxo-1,3-dihydro-2H-isoindol-2-yl group (a bicyclic lactam structure).

Properties

IUPAC Name |

3-(furan-2-yl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-14(18)8-12(13-6-3-7-20-13)16-9-10-4-1-2-5-11(10)15(16)19/h1-7,12H,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPAEPHVEAWXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-furyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is C15H13NO4, and it has a molecular weight of 271.27 g/mol. This compound is primarily studied for its potential therapeutic applications, particularly in cancer and neurological disorders.

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO4 |

| Molecular Weight | 271.27 g/mol |

| CAS Number | 478260-09-2 |

| Purity | ≥95% |

The biological activity of this compound is thought to be mediated through various mechanisms, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound interacts with G protein-coupled receptors (GPCRs), which play a significant role in cellular signaling and can influence pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that 3-(2-furyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Neuroprotective Effects

In preclinical models, this compound has shown neuroprotective effects against oxidative stress-induced neuronal damage. It appears to enhance the expression of neurotrophic factors, which are critical for neuron survival and function.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Anticancer Study : A study conducted on human breast cancer cells (MCF-7) reported that treatment with 3-(2-furyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.

- Neuroprotection : In a model of Alzheimer's disease, the administration of this compound improved cognitive function and reduced amyloid-beta plaque formation in mice.

- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, the compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and biological relevance:

*Calculated based on molecular formula. †Estimated using analogous structures.

Key Structural and Functional Comparisons:

Aromatic Substituent Effects: Furyl vs. The thienyl analog’s higher melting point (166–168°C) suggests stronger intermolecular forces. Halogenated Phenyl Derivatives: Fluorine (electron-withdrawing, ) and chlorine () substituents enhance acidity of the propanoic acid moiety, which may improve solubility in biological matrices. Dichlorophenyl derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability. Methylphenyl vs. Naphthyl: The 4-methylphenyl group () adds moderate hydrophobicity, while the 1-naphthyl substituent () introduces significant steric bulk, likely impacting target selectivity.

Isoindole Modifications: The 1,3-dioxoisoindole variant () features two electron-withdrawing carbonyl groups, increasing the compound’s lipophilicity (logP = 2.58) compared to the mono-oxo target compound. This modification may enhance interactions with hydrophobic enzyme pockets.

Biological Activity Insights: Chlorinated phenylpropanoic acid derivatives (e.g., ) exhibit selective antimicrobial activity against E. coli and S. aureus, suggesting that halogenation enhances bioactivity. The target compound’s furyl and isoindol groups may similarly engage in hydrogen bonding or π-π stacking with microbial targets. Safety profiles vary: The fluorophenyl analog () carries warnings for skin/eye irritation, emphasizing the need for substituent-specific toxicity assessments.

Q & A

Q. What are the recommended synthetic routes for 3-(2-furyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how can intermediates be characterized?

A two-step approach is commonly employed:

Coupling Reaction : React 1-oxo-1,3-dihydro-2H-isoindole with a furyl-substituted acrylate derivative under catalytic acidic or basic conditions to form the isoindolyl-furyl intermediate .

Hydrolysis : Convert the ester intermediate to the carboxylic acid using aqueous NaOH or HCl, followed by purification via recrystallization or column chromatography.

Characterization : Use - and -NMR to confirm the propanoic acid backbone and furyl/isoindolyl substituents. IR spectroscopy can validate the carbonyl (C=O) and carboxylic acid (O-H) functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as propanoic acid derivatives may irritate the respiratory tract .

- First Aid : For skin exposure, rinse immediately with water for 15+ minutes; for eye contact, irrigate with saline solution and seek medical attention .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

- Solvent Effects : Compare data across solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts .

- Crystallographic Validation : Perform single-crystal X-ray diffraction to unambiguously assign molecular geometry and confirm substituent positions .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to verify molecular weight and computational tools (e.g., DFT) to predict NMR shifts .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics and selectivity .

- Machine Learning : Train models on existing isoindolyl-propanoic acid reaction datasets to predict optimal catalysts (e.g., Pd/C or organocatalysts) .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

- Hydrogen Bonding : The carboxylic acid group forms strong O-H···O bonds with adjacent molecules, creating dimeric structures in the crystal lattice .

- π-π Stacking : The aromatic furyl and isoindolyl moieties participate in face-to-face stacking, stabilizing the crystal packing arrangement .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to correlate melting points with hydrogen-bonding network robustness .

Q. What strategies can optimize enantiomeric purity in asymmetric synthesis of this compound?

- Chiral Catalysts : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during the coupling step to induce stereoselectivity .

- Kinetic Resolution : Use enzymes (e.g., lipases) to hydrolyze the ester intermediate selectively, enriching the desired enantiomer .

- Chromatographic Separation : Apply chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate the compound in 0.1M HCl/NaOH at 40°C for 24h, then analyze degradation products via LC-MS .

- Thermal Stress : Heat the solid compound to 100°C for 48h and monitor decomposition using TGA-FTIR .

- Stability-Indicating Assays : Develop HPLC methods with photodiode array detection to quantify intact compound and degradants .

Contradictions and Mitigation

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 45–70%) may arise from trace moisture in reactions. Use molecular sieves or anhydrous solvents to improve reproducibility .

- Crystallographic Data Gaps : If single crystals are unattainable, leverage powder XRD paired with Rietveld refinement to infer packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.